(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
CAS No.: 617695-01-9
Cat. No.: VC5237860
Molecular Formula: C23H22N2O3S2
Molecular Weight: 438.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617695-01-9 |
|---|---|
| Molecular Formula | C23H22N2O3S2 |
| Molecular Weight | 438.56 |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H22N2O3S2/c1-15-8-10-16(11-9-15)14-25-18-7-4-3-6-17(18)19(21(25)26)20-22(27)24(23(29)30-20)12-5-13-28-2/h3-4,6-11H,5,12-14H2,1-2H3/b20-19- |
| Standard InChI Key | QECKEMOMIXWTCO-VXPUYCOJSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCOC)C2=O |
Introduction
The compound (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article provides an in-depth analysis of its chemical structure, properties, synthesis methods, and biological activities.
Molecular Formula and Weight
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Molecular Formula: C23H22N2O3S2
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Molecular Weight: 390.52 g/mol
Structural Features
The compound features several notable structural components:
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Thiazolidinone Ring: Contains a thiazolidinone moiety, which is critical for its biological activity.
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Indole Core: The indole structure contributes to its pharmacological properties.
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Methoxy Propyl Group: Enhances solubility and may influence biological interactions.
Chemical Identifiers
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CAS Number: 617695-01-9
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InChIKey: A unique identifier for chemical substances that facilitates database searches.
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions. The following general approach outlines the synthetic pathway:
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Formation of Thiazolidinone Derivative:
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A thiazolidinone is synthesized through a condensation reaction involving appropriate thioketones and amines.
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Indole Formation:
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The indole component is constructed using traditional indole synthesis methods such as Fischer indole synthesis or related cyclization techniques.
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Final Coupling Reaction:
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The thiazolidinone derivative is coupled with the indole to form the final product through various coupling strategies like Suzuki or Heck reactions.
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Anticancer Activity
Research has demonstrated that compounds similar to (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties:
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Mechanism of Action: These compounds often induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.
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Efficacy Studies: In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective dose ranges.
Research Findings and Data Tables
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